molecular formula C5H7F2NO2 B6236052 1,1-difluoro-2-(2-isocyanatoethoxy)ethane CAS No. 2649053-86-9

1,1-difluoro-2-(2-isocyanatoethoxy)ethane

Cat. No.: B6236052
CAS No.: 2649053-86-9
M. Wt: 151.1
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Description

1,1-Difluoro-2-(2-isocyanatoethoxy)ethane is a chemical compound with the molecular formula C4H5F2NO2. It is characterized by the presence of both difluoro and isocyanato functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-2-(2-isocyanatoethoxy)ethane typically involves the reaction of 1,1-difluoroethane with an appropriate isocyanate precursor. One common method is the reaction of 1,1-difluoroethane with ethylene oxide to form 1,1-difluoro-2-(2-hydroxyethoxy)ethane, which is then treated with phosgene to introduce the isocyanate group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-(2-isocyanatoethoxy)ethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

    Addition Reactions: The difluoro group can participate in addition reactions with electrophiles or nucleophiles.

    Polymerization: The compound can be used as a monomer in polymerization reactions to form polyurethanes or other polymeric materials.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Such as tin or titanium compounds, can be used to facilitate polymerization reactions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polymers: Formed from polymerization reactions.

Scientific Research Applications

1,1-Difluoro-2-(2-isocyanatoethoxy)ethane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in the modification of biomolecules and as a cross-linking agent.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-(2-isocyanatoethoxy)ethane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates. The difluoro group can also participate in various addition reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethane: Similar in structure but lacks the isocyanate group.

    2-Isocyanatoethanol: Contains the isocyanate group but lacks the difluoro group.

    1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane: Contains an additional fluorine atom compared to 1,1-difluoro-2-(2-isocyanatoethoxy)ethane.

Uniqueness

This compound is unique due to the presence of both difluoro and isocyanato functional groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from polymer synthesis to pharmaceuticals .

Properties

CAS No.

2649053-86-9

Molecular Formula

C5H7F2NO2

Molecular Weight

151.1

Purity

91

Origin of Product

United States

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